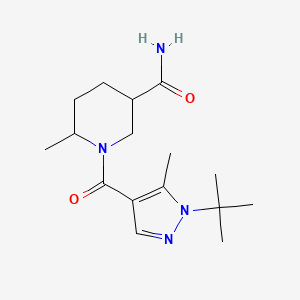![molecular formula C19H13Cl2NO3 B6620821 [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate](/img/structure/B6620821.png)
[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate is a complex organic compound that features a naphthalene ring, an amino group, and a dichlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-naphthylamine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its naphthalene moiety. It can be used in imaging techniques to study cellular processes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its stable and vibrant color properties .
Wirkmechanismus
The mechanism of action of [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The naphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the dichlorobenzoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-1-ylamino)-nicotinic acid
- 2-(Naphthalen-2-ylamino)-nicotinic acid
- 2-(2,3-dimethyl-phenylamino)-nicotinic acid
- 2-(3,4-dimethyl-phenylamino)-nicotinic acid
Uniqueness
The combination of the naphthalene ring and dichlorobenzoate group provides a versatile platform for the development of new materials and therapeutic agents .
Eigenschaften
IUPAC Name |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c20-15-6-3-7-16(21)18(15)19(24)25-11-17(23)22-14-9-8-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNJQTKGHOFWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methoxy-5-[2-(5-nitro-1,3-benzothiazol-2-yl)ethenyl]phenol](/img/structure/B6620747.png)
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B6620752.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B6620757.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6620763.png)
![1-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620772.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B6620788.png)
![N-(2-chlorophenyl)-2-[[2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-methylamino]acetamide](/img/structure/B6620791.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6620794.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B6620799.png)
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B6620805.png)
